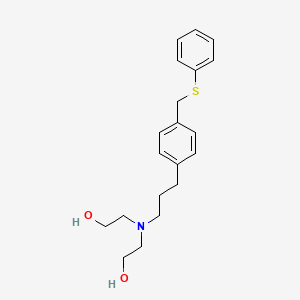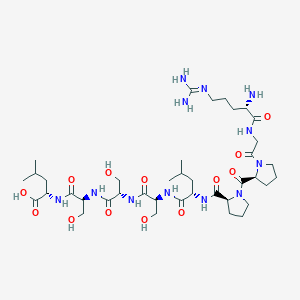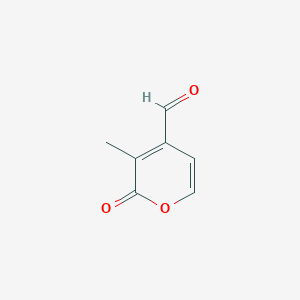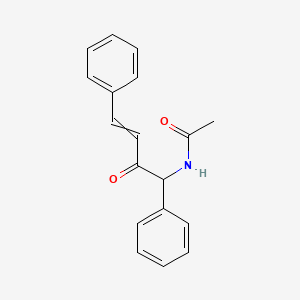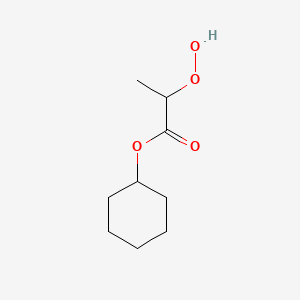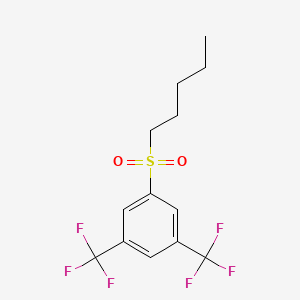![molecular formula C16H14O2 B12541495 4-([1,1'-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one CAS No. 675871-47-3](/img/structure/B12541495.png)
4-([1,1'-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-([1,1’-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one is an organic compound characterized by the presence of a biphenyl group attached to a hydroxybutenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one typically involves the coupling of a biphenyl derivative with a hydroxybutenone precursor. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a suitable carbonyl compound to form the desired product . The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the butenone moiety can be reduced to form a saturated compound.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the biphenyl ring.
Major Products Formed
Oxidation: Formation of 4-([1,1’-Biphenyl]-4-yl)-4-oxobut-3-en-2-one or 4-([1,1’-Biphenyl]-4-yl)-4-carboxybut-3-en-2-one.
Reduction: Formation of 4-([1,1’-Biphenyl]-4-yl)-4-hydroxybutan-2-one.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-([1,1’-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
4-Bromo-4’-hydroxybiphenyl: A biphenyl derivative with a bromine and hydroxy group.
4-Biphenylcarboxylic acid: A biphenyl derivative with a carboxylic acid group.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one is unique due to the presence of both a biphenyl group and a hydroxybutenone moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
675871-47-3 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
4-hydroxy-4-(4-phenylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C16H14O2/c1-12(17)11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11,18H,1H3 |
Clave InChI |
UAWHJLQUPXMETN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=C(C1=CC=C(C=C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one](/img/structure/B12541415.png)

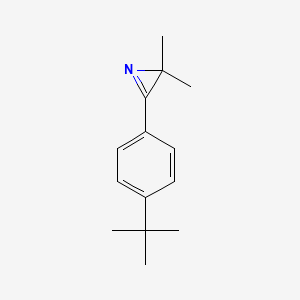
![1-[1-([1,1'-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine](/img/structure/B12541432.png)
![7-Borabicyclo[2.2.1]hept-2-ene](/img/structure/B12541437.png)

